Adipic acid dihydrazide-d8

Quantitative Bioanalysis LC-MS/MS Method Development Stable Isotope Dilution Assay

Adipic acid dihydrazide-d8 (ADH-d8, M+8) is the only fully deuterated internal standard for accurate LC-MS/MS quantitation of ADH. It exactly co-elutes and ionizes identically to the analyte, correcting matrix effects and extraction losses. Essential for residual ADH quantification in conjugate vaccines, textile testing per FZ/T 01148-2019, and crosslink identification in proteomics. Procure for regulatory-grade analytical precision.

Molecular Formula C6H14N4O2
Molecular Weight 182.25 g/mol
Cat. No. B12057459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipic acid dihydrazide-d8
Molecular FormulaC6H14N4O2
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESC(CCC(=O)NN)CC(=O)NN
InChIInChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)/i1D2,2D2,3D2,4D2
InChIKeyIBVAQQYNSHJXBV-SVYQBANQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.05 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adipic Acid Dihydrazide-d8: Isotopically Labeled Crosslinker for Quantitative LC-MS and Bioconjugate Analysis


Adipic acid dihydrazide-d8 (ADH-d8, CAS 1202865-37-9) is the fully deuterated isotopologue of the widely used homobifunctional crosslinker adipic acid dihydrazide (ADH, CAS 1071-93-8), in which all eight aliphatic hydrogen atoms are replaced by deuterium (2H) . This substitution yields a molecular weight of 182.25 g/mol (exact mass 182.161) compared to 174.20 g/mol for unlabeled ADH, providing an M+8 mass shift essential for its role as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry workflows . The compound retains the core dihydrazide functionality—two terminal hydrazide (-C(=O)NHNH2) groups separated by a four-carbon aliphatic chain—which enables specific, covalent crosslinking of carbonyl-containing targets such as periodate-oxidized polysaccharides, carboxyl-activated proteins, and aldehyde-functionalized biomaterials [1]. While chemically identical to unlabeled ADH in its crosslinking reactivity, ADH-d8 is uniquely positioned as the only commercially available, fully deuterated internal standard that exactly matches the physicochemical behavior of the analyte across sample preparation, chromatographic separation, and electrospray ionization, thereby correcting for matrix effects and extraction losses that confound quantitative accuracy when using non-isotopic structural analogs or external calibration alone [2].

Why Unlabeled ADH or Structural Analogs Fail to Deliver Quantitative Accuracy in LC-MS/MS Workflows


In quantitative LC-MS/MS, the use of an internal standard that does not precisely co-elute and ionize identically to the analyte introduces systematic error from differential matrix effects and extraction recovery. Unlabeled adipic acid dihydrazide (ADH) cannot be distinguished from endogenous or process-derived ADH analyte, rendering it useless as an internal standard. Structural analogs—such as succinic dihydrazide (SDH, C4 spacer), oxalic dihydrazide (ODH, C2 spacer), or pimelic acid dihydrazide (PDH, C7 spacer)—exhibit altered chromatographic retention times and ionization efficiencies due to differing carbon chain lengths and hydrophobicity [1][2]. In crosslinking applications, these chain length differences directly impact the distance constraints of captured protein-protein interactions, altering the structural information obtained [1]. Similarly, deuterated internal standards with fewer than eight deuterium labels (e.g., d4-ADH) risk isotopic cross-talk with the natural abundance M+2 or M+4 isotopologues of the unlabeled analyte, compromising assay specificity and linear dynamic range [3]. Only Adipic acid dihydrazide-d8, with its full eight-deuterium substitution and M+8 mass shift, provides the necessary spectral separation from the analyte's natural isotopic envelope while maintaining chromatographic and ionization fidelity, a prerequisite for regulatory-grade bioanalytical method validation [4].

Adipic Acid Dihydrazide-d8: Quantitative Differentiation and Selection Evidence


Mass Shift and Isotopic Purity: Enabling Unambiguous Analyte Discrimination in LC-MS/MS

Adipic acid dihydrazide-d8 provides an M+8 mass shift relative to unlabeled ADH (174.20 Da vs. 182.25 Da), ensuring baseline resolution from the natural isotopic envelope of the analyte . Commercial specifications require a minimum isotopic purity of 98 atom % D, with assay purity (chemical purity) also ≥98% (CP), guaranteeing that the internal standard contribution to the analyte's M, M+2, or M+4 channels is negligible . This is in contrast to using a d4-labeled analog, which would exhibit significant isotopic overlap with the M+2 natural abundance peak of unlabeled ADH (~3.5% of M peak), necessitating complex deconvolution algorithms and reducing quantitative precision at low analyte concentrations [1].

Quantitative Bioanalysis LC-MS/MS Method Development Stable Isotope Dilution Assay

Quantitative Accuracy: Compensating for Matrix Effects and Recovery Losses in ADH Bioanalysis

In LC-MS/MS quantification of adipic acid dihydrazide (ADH) in complex matrices, the use of a stable isotope-labeled internal standard (SIL-IS) like ADH-d8 corrects for variable extraction recovery and ionization suppression/enhancement. Industry standards, such as the Chinese textile industry standard FZ/T 01148-2019, mandate the use of ADH-d8 as the internal standard for the accurate determination of residual ADH in textiles by LC-MS/MS, underscoring its recognized role in achieving method reliability [1]. Without an isotopically matched internal standard, matrix effects can cause apparent recoveries to deviate by >15-20% from true values, invalidating the assay [2]. Because ADH-d8 co-elutes with the unlabeled analyte and exhibits identical ionization efficiency in ESI, the analyte-to-internal standard peak area ratio remains constant irrespective of sample-to-sample matrix variability, enabling precise and accurate quantification across a wide dynamic range [3].

Vaccine Quality Control Textile Safety Pharmacokinetics

Isotopic Coding for Unambiguous Crosslink Identification in Structural Proteomics

ADH-d8, when used as a 1:1 mixture with unlabeled ADH (ADH-H8/D8), generates characteristic doublets in mass spectra separated by 8.05 Da (or 4.03 Da for +2 charge state, 2.68 Da for +3, etc.), allowing for unequivocal identification of crosslinked peptides in complex proteolytic digests [1]. This isotopic signature distinguishes ADH-crosslinked species from background noise, unmodified peptides, and other chemical modifications. In contrast, using unlabeled ADH alone yields no such confirmatory pattern, and structural analog crosslinkers like pimelic acid dihydrazide (PDH) produce different mass additions (C7H12N4O vs. C6H10N4O), confounding database searches designed for ADH adducts [2].

Crosslinking Mass Spectrometry (XL-MS) Protein Structure Proteomics

Adipic Acid Dihydrazide-d8: High-Impact Application Scenarios


Quantitative Bioanalysis of Residual ADH in Conjugate Vaccines and Biologics

Adipic acid dihydrazide is a key linker in polysaccharide-protein conjugate vaccines (e.g., Vi-CRM197). Regulatory agencies require precise quantification of residual, unconjugated ADH in final drug products. Adipic acid dihydrazide-d8 serves as the ideal internal standard for validated LC-MS/MS methods, ensuring accurate quantitation and compliance with safety thresholds. Its use directly addresses the analytical challenge of matrix effects from complex vaccine formulation buffers [1].

Development and Validation of ADH Detection Methods for Product Safety Testing (Textiles, Cosmetics)

ADH is used in textile coatings and may be a residual impurity in consumer products. Standardized methods like FZ/T 01148-2019 explicitly specify the use of a deuterated internal standard (such as ADH-d8) for accurate LC-MS/MS determination of ADH levels. Procuring ADH-d8 is therefore essential for laboratories seeking to implement or validate this industry-standard test method [1].

Quantitative Crosslinking Mass Spectrometry (Q-XL-MS) for Protein Structure and Interaction Mapping

In structural proteomics, using a 1:1 mixture of ADH (light) and ADH-d8 (heavy) creates a distinct isotopic doublet for every crosslinked peptide, enabling unambiguous identification and relative quantification of crosslinks. This approach, demonstrated in the analysis of acidic residue interactions in proteins like ubiquitin and complex proteasomes, provides higher confidence assignments than using unlabeled crosslinkers alone, reducing false discovery rates in large-scale interactome studies [2][3].

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